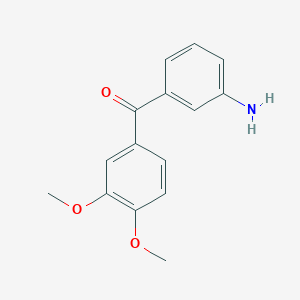

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Vue d'ensemble

Description

“(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H15NO3 . It is a solid substance and is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound, was synthesized and its bromination investigated, yielding nine new bromophenol derivatives through selective O-demethylation (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

- A study synthesized novel compounds from (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone using Eaton's reagent, leading to new derivatives with potential structural and functional significance (Çeti̇nkaya, 2017).

Antioxidant Properties

- Research on derivatives of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone demonstrated significant in vitro antioxidant activities, suggesting potential therapeutic applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

- Another study on bis(3,4-dimethoxyphenyl)methanone derivatives found them to be effective antioxidants, compared to standard compounds like BHA and BHT, indicating their potential in oxidative stress-related therapies (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Carbonic Anhydrase Inhibitory Properties

- A study on brominated derivatives of (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone revealed their capacity to inhibit human carbonic anhydrase II, a target for glaucoma and other disorders treatment (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Anti-Tumor Potential

- A series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo[2.2.1]hept-5-ene-2-yl) methanones, synthesized via Diels-Alder reaction, demonstrated antimicrobial, antioxidant, and insect antifeedant activities, suggesting potential in anti-tumor applications (G.Thirunarayanan, 2015).

Other Applications

- Synthesis of polyimides from derivatives of (3-amino-2,4,6-trimethylphenyl)-(3′-aminophenyl)methanone and aromatic dianhydrides resulted in materials with high glass-transition temperatures and excellent thermal properties, suitable for advanced material applications (Li, Lin, Zhang, Wu, & Pu, 2006).

Propriétés

IUPAC Name |

(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZPYPRRAVDPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)

![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)

![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)

![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)

![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)